1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone
Description
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone is an organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a 3,3-dimethyl-2-azetanone moiety
Properties
IUPAC Name |
3,3-dimethyl-1-(4-phenylmethoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2)13-19(17(18)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIZTPFUBXOHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and 3,3-dimethyl-2-azetidinone.
Reaction Conditions: The key step involves the condensation of 4-(benzyloxy)benzaldehyde with 3,3-dimethyl-2-azetidinone under acidic or basic conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Chemical Reactions Analysis
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to facilitate these reactions.
Major Products: The major products formed depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-(benzyloxy)phenylacetic acid and 1-(benzyloxy)-4-isocyanatobenzene share structural similarities.
Uniqueness: The presence of the 3,3-dimethyl-2-azetanone moiety distinguishes it from other benzyloxyphenyl derivatives, potentially leading to different chemical and biological properties.
Biological Activity
1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone, also known by its CAS number 478261-92-6, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological evaluations, and the implications of its activity in various studies.
Molecular Formula: C15H16O2
Molecular Weight: 226.29 g/mol
IUPAC Name: 1-[4-(benzyloxy)phenyl]-3,3-dimethyl-2-azetanone
CAS Number: 478261-92-6
The compound features a unique azetanone structure that contributes to its biological properties. Its synthesis typically involves the reaction of benzyloxy-substituted phenols with appropriate acylating agents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5o | MCF-7 | 2.13 ± 0.80 |
| 5o | SiHa | 4.34 ± 0.98 |
| 5o | PC-3 | 4.46 ± 0.53 |
The compound 5o , a derivative of the azetanone structure, exhibited significant cytotoxicity across these cell lines while showing minimal toxicity to normal human embryonic kidney cells (HEK-293T), indicating selectivity for cancerous cells .
The mechanism behind the anticancer activity appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation. Molecular docking studies have suggested that these compounds bind effectively at the colchicine-binding site of tubulin proteins, disrupting microtubule dynamics essential for mitosis .
Case Studies
- In Vitro Evaluation : A study synthesized several derivatives based on the azetanone framework and evaluated their cytotoxicity using the MTT assay. The results indicated that most compounds demonstrated selective cytotoxicity against cancer cell lines with IC50 values comparable or superior to established chemotherapeutics .
- In Silico Studies : Computational modeling and ADME (Absorption, Distribution, Metabolism, Excretion) predictions were conducted to assess the drug-likeness of these compounds. The majority showed favorable profiles for oral bioavailability and metabolic stability .
Q & A
Q. How to identify and characterize byproducts in large-scale synthesis?
- Analytical Workflow :
- LC-MS : Detect low-abundance byproducts (e.g., m/z 350.2 for de-methylated analogs) .
- Isolation : Use preparative HPLC (C18 column, acetonitrile/water) for structural elucidation via NMR .
Methodological Tables
Table 1 : Common Reagents for Functional Group Modifications
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Benzyloxy Cleavage | H₂, Pd/C (10 atm, EtOH) | 70–85% | |
| Azetidine Alkylation | MeI, NaH (THF, 0°C) | 50–65% | |
| Reductive Amination | Dimethylamine, NaBH₃CN (MeOH) | 40–55% |
Table 2 : Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 5.0 (s, 2H, OCH₂Ph) | Benzyloxy group |
| ¹³C NMR | δ 208.5 (C=O) | Azetidinone carbonyl |
| IR | 1715 cm⁻¹ (C=O stretch) | Confirms ketone moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
